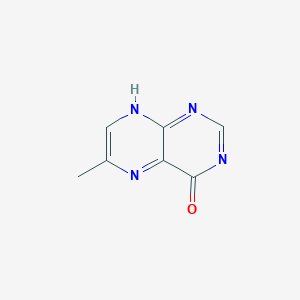

4(1H)-Pteridinone, 6-methyl-

Description

Significance of Pteridinone Scaffolds in Academic Research

Pteridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. evitachem.com This has led to their extensive investigation as potential therapeutic agents. evitachem.com Researchers have explored pteridinone derivatives for a range of applications, including as anticancer and anti-inflammatory agents, owing to their ability to act as inhibitors of various enzymes and receptors. Their structural similarity to naturally occurring folates also makes them valuable tools in biochemical research for studying metabolic pathways. evitachem.commedchemexpress.com

Historical Context of Pteridinone Derivatives in Scholarly Inquiry

The study of pteridine (B1203161) chemistry has a rich history, with early interest sparked by their discovery as pigments in the wings of butterflies. herts.ac.uk Over the years, research has unveiled their crucial roles as cofactors for a multitude of enzymes essential for life. nih.govpsu.edu The synthesis of pteridine derivatives has been a long-standing area of focus, with methods like the Taylor synthesis providing pathways to create diverse analogs. mdpi.com This historical foundation has paved the way for the contemporary exploration of pteridinones in drug discovery and materials science. herts.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

16041-24-0 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

6-methyl-3H-pteridin-4-one |

InChI |

InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |

InChI Key |

JQDJTEVUGHCYPQ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=N1)C(=O)NC=N2 |

Isomeric SMILES |

CC1=CNC2=NC=NC(=O)C2=N1 |

Canonical SMILES |

CC1=CNC2=NC=NC(=O)C2=N1 |

Synonyms |

6-Methylpteridin-4(1H)-one |

Origin of Product |

United States |

Synthesis and Chemical Properties of 4 1h Pteridinone, 6 Methyl

The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through various established routes in heterocyclic chemistry. One common approach involves the condensation of a substituted pyrimidine (B1678525) with a suitable dicarbonyl compound. A frequently utilized method is the Taylor synthesis, which starts from a pyrazine (B50134) precursor. mdpi.com For instance, the reaction of an appropriately substituted aminopyrazine with a nitrogen source like guanidine (B92328) can lead to the formation of the pteridinone ring system. mdpi.com Another synthetic strategy involves the modification of a pre-existing pterin (B48896). For example, the bromination of the corresponding 6-(hydroxymethyl)pterin derivative can yield a reactive intermediate that can be further functionalized.

The chemical properties of 4(1H)-Pteridinone, 6-methyl- are summarized in the table below. It is a white to off-white crystalline solid with a high melting point, indicating strong intermolecular forces. chembk.com Its solubility is limited in water and many organic solvents. chembk.com

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅O | chembk.comnih.gov |

| Molecular Weight | 177.16 g/mol | nih.gov |

| CAS Number | 708-75-8 | nih.gov |

| Appearance | White or almost white crystal | chembk.com |

| Melting Point | >300 °C | chembk.com |

| IUPAC Name | 2-amino-6-methyl-3H-pteridin-4-one | nih.gov |

| Synonyms | 6-Methylpterin, 2-Amino-6-methyl-4(1H)-pteridinone | chembk.comnih.gov |

Spectroscopic Data and Structural Elucidation

The structural confirmation of 4(1H)-Pteridinone, 6-methyl- is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the proton on the pyrazine (B50134) ring, and the protons of the amino group and amide functions.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Data available on PubChem indicates the presence of the expected carbon signals for the pteridinone core and the methyl substituent. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amino and amide groups, C=O stretching of the ketone, and C-H stretching of the methyl group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. GC-MS data available from PubChem shows a molecular ion peak consistent with the molecular weight of 177.16 g/mol . nih.gov

UV-Visible and Fluorescence Spectroscopy: Pterin (B48896) derivatives, including 6-Methylpterin, are known to exhibit characteristic UV-visible absorption and fluorescence properties. nih.govmdpi.com These compounds are often fluorescent, and their emission spectra can be influenced by factors such as solvent polarity and pH. nih.govmdpi.com Oxidized pterins are noted to be highly fluorescent. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of Pteridinones

Oxidation reactions of pteridinones can proceed through both enzymatic and non-enzymatic routes. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the oxidizing agent.

Xanthine (B1682287) oxidase, a flavoprotein, is known to catalyze the oxidation of a variety of azaheterocycles, including pteridines. Studies on xanthine oxidase from the bacterium Arthrobacter M-4 have shown its broad substrate specificity. While detailed kinetic data for 6-methyl-4(1H)-pteridinone is not extensively documented in the reviewed literature, studies on closely related 6-aryl-4(3H)-pteridinones provide significant mechanistic insights.

The enzymatic oxidation consistently occurs at the C-2 position of the pteridinone nucleus. This reaction introduces a second carbonyl group into the pyrimidine (B1678525) ring, converting the pteridinone substrate into the corresponding lumazine (B192210) derivative (a pteridine-2,4-dione). Research has established that for 6-aryl-4(3H)-pteridinones, this oxidation by Arthrobacter M-4 xanthine oxidase proceeds rapidly. The enzyme is thought to possess a hydrophobic pocket near the active site that accommodates the substituent at the C-6 position. The reaction transforms the 6-substituted-4(3H)-pteridinone into a 6-substituted lumazine.

Table 4.1: Enzymatic Oxidation of Pteridinone Analogs by Arthrobacter M-4 Xanthine Oxidase

| Substrate Class | Site of Oxidation | Product Class | Reaction Rate |

| 6-Aryl-4(3H)-pteridinones | C-2 | 6-Aryllumazines | Generally Fast |

| Unsubstituted 4(3H)-pteridinone | C-2 | Lumazine | - |

This table summarizes the general findings for the oxidation of pteridinones by Arthrobacter M-4 xanthine oxidase based on available literature.

Reduced pterins, such as the dihydro and tetrahydro forms related to 6-methyl-4(1H)-pteridinone, exhibit significant non-enzymatic reactivity with molecular oxygen and other oxidizing species. These reactions are complex and can lead to the generation of reactive oxygen species (ROS).

Reduced pteridines can act as radical scavengers, but they are also potent reducing agents. In the presence of transition metal ions, they can participate in Fenton-like chemistry, leading to the production of highly reactive hydroxyl radicals. For instance, 7,8-dihydro-6-methylpterin has been shown to have a high rate constant for the formation of hydroxyl radicals. nih.gov The oxidation of reduced pterins can also produce superoxide (B77818) and hydrogen peroxide. This dual role as both an antioxidant and a potential pro-oxidant depends heavily on the specific chemical environment. masterorganicchemistry.com Aromatic pterins, in contrast, are generally more stable but can promote radical reactions under certain conditions. masterorganicchemistry.com

Reduction Pathways of Pteridinones and Derivatives

The pyrazine (B50134) ring of the pteridinone system is susceptible to reduction, yielding dihydro and tetrahydro derivatives. These reduction reactions are crucial for the synthesis of biologically relevant reduced pterins.

A common method for the synthesis of dihydropteridinones involves the reduction of a suitable precursor, such as a 5-nitropyrimidine (B80762) derivative. For example, the reaction of a 4,6-dichloro-5-nitropyrimidine (B16160) with an amino acid ester followed by reduction with powdered zinc in acetic acid leads to a reductive cyclization, yielding the 7,8-dihydropteridinone scaffold. nih.gov

Catalytic hydrogenation is another key method for the reduction of the pteridinone core. Using transition metal catalysts like platinum, palladium, or nickel, the pyrazine double bond can be reduced. sigmaaldrich.com Complete reduction of the pyrazine ring yields the 5,6,7,8-tetrahydro-4(1H)-pteridinone derivative. The choice of catalyst and reaction conditions (temperature, pressure) is critical to control the extent of reduction and avoid over-reduction or side reactions. For instance, selective reduction of an alkyne to a cis-alkene can be achieved with Lindlar's catalyst, showcasing the fine control possible in hydrogenation reactions. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pteridinone Core

The electron-deficient nature of the pteridinone ring system strongly deactivates it towards electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution (EAS): The four nitrogen atoms in the pteridine (B1203161) ring act as strong electron-withdrawing groups, reducing the electron density of the aromatic system. organicchemistrytutor.comunacademy.com This deactivation makes reactions with electrophiles, such as nitration or halogenation, very difficult to achieve under standard conditions. masterorganicchemistry.comlibretexts.orgfrontiersin.orgchemistrysteps.com Similar to other electron-poor heterocycles like pyridine, the pteridinone ring is generally unreactive towards electrophiles that readily react with electron-rich rings like benzene (B151609). unacademy.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor character of the pteridinone core makes it an excellent substrate for NAS. masterorganicchemistry.comdoubtnut.comlibretexts.org The presence of a good leaving group, typically a halide at positions C-2, C-6, or C-7, allows for displacement by a variety of nucleophiles. The strong electron-withdrawing effect of the ring nitrogens and carbonyl group stabilizes the negatively charged intermediate (a Meisenheimer-like complex), which is the rate-determining step of the reaction. organicchemistrytutor.commasterorganicchemistry.com The reactivity is so pronounced that even groups that are typically poor leaving groups, like fluoride, can be displaced. masterorganicchemistry.com The presence of multiple electron-withdrawing groups, as seen in the pteridinone system, significantly enhances the rate of nucleophilic substitution compared to rings with fewer such groups. wikipedia.org For instance, nucleophilic displacement of a chloro group on a pyrimidine ring by an amine is a common synthetic strategy. nih.govnih.gov

Cycloaddition Reactions Involving the Pteridinone Moiety

The electron-deficient pyrazine portion of the pteridinone nucleus can participate in cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. khanacademy.orgrsc.org In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.orgCurrent time information in Bangalore, IN. In the IEDDA reaction, these electronic roles are reversed.

The pteridinone's electron-poor pyrazine ring can act as the diene component, reacting with an electron-rich dienophile (e.g., enamines, vinyl ethers). organicchemistrytutor.comkhanacademy.org This type of reaction is characteristic of many nitrogen-containing heteroaromatic systems like tetrazines and triazines. organicchemistrytutor.com The reaction proceeds through a [4+2] cycloaddition, forming a new six-membered ring, often followed by the elimination of a stable molecule (like N₂) if a tetrazine is used, to yield a new heterocyclic system. rsc.org This powerful reaction provides a route to complex, highly functionalized aromatic and heteroaromatic structures. organicchemistrytutor.com

Photochemical Reactivity of Pteridinone Chromophores

Unconjugated pterins, including 6-methylpterin (the 2-amino tautomer of 6-methyl-4(1H)-pteridinone), exhibit significant photochemical reactivity upon exposure to UV-A light. rsc.org When irradiated in aqueous solutions, these molecules can act as photosensitizers.

The process involves the absorption of a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet species is responsible for the subsequent photochemical reactions. It can transfer its energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a Type II photosensitization process. rsc.org Alternatively, it can engage in electron or hydrogen atom transfer reactions with substrates, a Type I process, which can lead to the formation of superoxide radicals and subsequently hydrogen peroxide (H₂O₂). nih.govkhanacademy.org

Studies on 6-methylpterin have quantified its ability to produce singlet oxygen and undergo photodegradation in the presence of oxygen. The compound itself is photo-oxidized into several non-pteridinic products.

Table 4.2: Photochemical Properties of 6-Methylpterin in Aqueous Solution

| Parameter | Condition | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | Acidic Medium (pH 5.0-6.0) | 0.10 ± 0.02 | |

| Singlet Oxygen Quantum Yield (ΦΔ) | Alkaline Medium (pH 10.2-10.8) | 0.14 ± 0.02 | |

| Photodegradation Quantum Yield | Acidic Medium (pH 5.0-6.0) | (2.4 ± 0.5) x 10⁻⁴ | |

| Photodegradation Quantum Yield | Alkaline Medium (pH 10.2-10.8) | (8.1 ± 0.8) x 10⁻⁴ |

This interactive table presents key photochemical parameters for 6-methylpterin, highlighting its role as a photosensitizer.

Biochemical and Biological Research Perspectives

Pteridine (B1203161) Biosynthesis Pathways and Related Enzymes

Pteridines are a class of heterocyclic compounds that are fundamental to a wide array of biological processes. researchgate.net They were initially identified as pigments in the wings of butterflies but are now recognized as crucial enzyme cofactors in virtually all living organisms. researchgate.netnih.gov The biosynthesis of these molecules follows a highly conserved pathway that begins with a common precursor and subsequently diversifies to produce a wide range of functional molecules. nih.gov

The universal starting point for the de novo biosynthesis of all pteridines is the purine (B94841) nucleotide, Guanosine (B1672433) Triphosphate (GTP). nih.govroyalsocietypublishing.org This molecule, also a fundamental building block for RNA synthesis and a key player in cellular energy transfer and signal transduction, undergoes a series of enzymatic transformations to form the foundational pteridine ring structure. royalsocietypublishing.orgwikipedia.org The conversion of GTP initiates a cascade that leads to the formation of intermediates from which all other branches of the pteridine pathway originate. nih.gov This establishes GTP as the ultimate precursor for a diverse family of compounds, including pigments and essential metabolic cofactors. pnas.org

The initial and rate-limiting step in pteridine biosynthesis is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH) . researchgate.netnih.gov This enzyme mediates a complex reaction involving the hydrolytic opening of the imidazole (B134444) ring of GTP, the release of formic acid, and a subsequent ring expansion to form the first pteridine compound in the pathway, 7,8-dihydroneopterin (B1664191) triphosphate. nih.govresearchgate.net In Drosophila melanogaster, the gene encoding this crucial enzyme is known as Punch (Pu). nih.govnih.gov

The pathway continues with the action of 6-pyruvoyl-tetrahydropterin synthase (PTPS) . This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin. wikipedia.org This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements. wikipedia.orgresearchgate.net 6-pyruvoyl-tetrahydropterin is a key branchpoint intermediate in the synthesis of various pteridines, including the essential cofactor tetrahydrobiopterin (B1682763). nih.gov

| Enzyme | Substrate | Product | Function |

| GTP cyclohydrolase I (GTPCH) | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Catalyzes the first committed step in pteridine biosynthesis. researchgate.netnih.gov |

| 6-pyruvoyl-tetrahydropterin synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin | Forms a key intermediate for the synthesis of tetrahydrobiopterin and other pteridines. nih.govwikipedia.org |

From central intermediates like 6-pyruvoyl-tetrahydropterin and 7,8-dihydropterin, the biosynthetic pathway diverges into several branches, leading to a wide variety of pteridine structures with different functions. nih.gov

Pigment Formation: Many pteridines function as pigments, contributing to the coloration of insects and other animals. pnas.org The pteridine pathway can produce yellow, orange, or red pigments. pnas.org For instance, the "xanthopterin branch" generates yellow and orange pigments like xanthopterin (B1683600) and the orange erythropterin. nih.gov In contrast, another branch leads to the formation of red pigments known as drosopterins, which are responsible for the eye color of Drosophila melanogaster. researchgate.netnih.gov Yellow pigments such as sepiapterin (B94604) are also common end products. nih.gov

Colorless Pteridines: Not all pteridines are colored. The pathway also yields colorless compounds like isoxanthopterin (B600526) and leucopterin, which often exhibit fluorescence under UV light. nih.gov

Cofactor Synthesis: A critical branch of the pathway is dedicated to the synthesis of 5,6,7,8-tetrahydrobiopterin (BH4), an essential enzymatic cofactor. nih.govnih.gov This branch starts from 6-pyruvoyl-tetrahydropterin and is present in all insect species due to the vital role of BH4 in metabolism. nih.gov

| Pteridine Derivative | Color | Biological Role |

| Drosopterins | Red | Eye pigments in insects like Drosophila. nih.gov |

| Xanthopterin | Yellow | Pigment in butterfly wings and insects. nih.govresearchgate.net |

| Erythropterin | Orange | Pigment found in insects. nih.gov |

| Sepiapterin | Yellow | Widespread yellow pigment. nih.gov |

| Isoxanthopterin | Colorless (violet fluorescence) | Pathway intermediate/end product. nih.gov |

| Tetrahydrobiopterin (BH4) | Colorless | Essential enzymatic cofactor. nih.gov |

The biosynthesis of pteridines is a tightly regulated process to ensure that the cellular needs for these compounds are met without wasteful overproduction. The primary point of control is the first enzyme in the pathway, GTP cyclohydrolase I. nih.gov

In the liver, the activity of GTP cyclohydrolase I is subject to feedback inhibition by tetrahydrobiopterin (BH4), the end product of the cofactor synthesis branch. nih.gov Conversely, its activity can be stimulated by phenylalanine through the GTP cyclohydrolase I feedback regulatory protein. nih.gov The expression of the gene for this enzyme can also be controlled by cytokine induction. nih.gov In Drosophila, research has shown that dietary levels of aromatic amino acids can perturb the balance of pteridine pools, indicating a metabolic link between amino acid metabolism and pteridine synthesis. nih.gov

Role as Enzymatic Cofactors

While many pteridines are known for their role as pigments, their function as essential cofactors for a variety of enzymes is of paramount importance in metabolism across all kingdoms of life. researchgate.netnih.gov The fully reduced forms, known as tetrahydropterins, are particularly active in this capacity. mdpi.com

One of the most critical roles of a pteridine cofactor is served by 5,6,7,8-tetrahydrobiopterin (BH4), which is indispensable for the function of aromatic amino acid hydroxylases. nih.govnih.gov These enzymes introduce a hydroxyl group into their respective amino acid substrates, a key step in several vital metabolic pathways. pharmaffiliates.commdpi.com

Phenylalanine Hydroxylase: This enzyme requires BH4 to convert phenylalanine into tyrosine. pharmaffiliates.com Deficiencies in this process lead to the metabolic disorder phenylketonuria (PKU). pharmaffiliates.com

Tyrosine Hydroxylase: BH4 is the cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govpharmaffiliates.com The reduced form of 6-methylpterin, 6-methyltetrahydropterin (B12859068), is also noted as a cofactor for this enzyme. nih.gov

Tryptophan Hydroxylase: The synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) begins with the hydroxylation of tryptophan to 5-hydroxytryptophan, a reaction catalyzed by tryptophan hydroxylase, which also depends on the BH4 cofactor. nih.govpharmaffiliates.com

In these reactions, BH4 acts as an electron donor, becoming oxidized in the process. It must then be regenerated through subsequent enzymatic steps to participate in further catalytic cycles. nih.gov

Interaction with Tyrosine Hydroxylase and Tryptophan Hydroxylase

Pteridine derivatives, in their reduced tetrahydro forms, are essential cofactors for the family of aromatic amino acid hydroxylases, which includes tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH). These enzymes play rate-limiting roles in critical metabolic pathways. nih.gov Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial step in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. nih.gov Tryptophan hydroxylase is responsible for the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, the initial and rate-limiting step in the synthesis of the neurotransmitter serotonin. nih.gov

The catalytic activity of both TH and TPH is dependent on a tetrahydropterin (B86495) cofactor, with tetrahydrobiopterin (BH4) being the natural cofactor in humans. nih.govnih.gov However, synthetic analogues such as 6-methyltetrahydropterin, the reduced form of 4(1H)-Pteridinone, 6-methyl-, can also serve as cofactors for these enzymes. oup.com The tetrahydropterin cofactor participates in the reductive activation of molecular oxygen, which is necessary for the hydroxylation of the aromatic amino acid substrate. mdpi.com

Studies have shown that the binding of both the pterin (B48896) cofactor and the amino acid substrate to the enzyme's active site induces conformational changes necessary for catalysis. mdpi.com For instance, with tyrosine hydroxylase, the binding of both L-tyrosine and a pterin cofactor like 6-methyltetrahydropterin is required to convert the iron at the active site from a 6-coordinate to a 5-coordinate state, which facilitates oxygen binding and activation. mdpi.com While 6-methyltetrahydropterin can effectively substitute for the natural cofactor in vitro, the kinetics of the interaction may differ. For example, human tyrosine hydroxylase exhibits negative cooperativity with its natural cofactor BH4, a characteristic not observed with the analogue 6-methyltetrahydropterin. oup.com

Regeneration Mechanisms of Reduced Pteridine Cofactors (e.g., by Dihydropteridine Reductase)

During the hydroxylation reaction catalyzed by aromatic amino acid hydroxylases, the tetrahydropterin cofactor is oxidized to a transient quinonoid dihydrobiopterin intermediate. researchgate.net For the enzymatic cycle to continue, this oxidized pterin must be regenerated back to its active tetrahydro form. This crucial recycling process is primarily carried out by the enzyme dihydropteridine reductase (DHPR), also known as quinonoid dihydropteridine reductase (QDPR). nih.govnih.gov

DHPR catalyzes the NADH-dependent reduction of quinonoid dihydropterins to their corresponding tetrahydropterins. nih.gov This single-step reduction is essential for maintaining a sufficient intracellular pool of the active cofactor. nih.gov A deficiency in DHPR activity leads to a severe depletion of tetrahydrobiopterin, which in turn impairs the function of aromatic amino acid hydroxylases, resulting in serious neurological conditions due to the decreased production of key neurotransmitters. nih.gov

The substrate specificity of DHPR is not strictly limited to the natural quinonoid dihydrobiopterin. Studies have demonstrated that DHPR can also reduce other quinonoid dihydropterin analogues. For instance, the quinonoid form of 6-methyl-7,8-dihydropterin (B91866) is a known substrate for DHPR. nih.gov Furthermore, research has shown that the quinonoid species derived from the oxidation of 5,6,7,8-tetrahydropteridin-4(3H)-one and its 6-methyl derivative are also viable substrates for human brain dihydropteridine reductase. researchgate.net This indicates that a regeneration pathway exists for the reduced form of 4(1H)-Pteridinone, 6-methyl-.

The regeneration pathway is a two-step process for the carbinolamine intermediate formed during catalysis. First, the enzyme pterin-4a-carbinolamine dehydratase (PCD) dehydrates the 4a-hydroxy-tetrahydropterin intermediate to form the quinonoid dihydropterin. researchgate.net Subsequently, DHPR reduces the quinonoid dihydropterin to regenerate the active tetrahydropterin cofactor. researchgate.net

Involvement in Cellular and Organismal Processes

Pigmentation Mechanisms in Insects and Other Organisms (e.g., Drosopterins, Sepiapterin, Xanthopterin)

Pteridine compounds are fundamental to the vibrant coloration observed in many insects and other organisms, serving as pigments that produce a range of colors from yellow and orange to red. technologynetworks.com In the fruit fly, Drosophila melanogaster, the characteristic red eye color is a result of a combination of brown ommochrome pigments and red pteridine pigments, known as drosopterins. researchgate.net

The biosynthesis of these pteridine pigments begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce various pterin derivatives. technologynetworks.com Key pigments in this pathway include:

Drosopterins: A group of red eye pigments in Drosophila. technologynetworks.com

Sepiapterin: A yellow pigment. technologynetworks.com

Xanthopterin: A yellow pigment that can be further metabolized to colorless compounds like leucopterin, which contributes to the white coloration in some butterfly wings. technologynetworks.com

These pigments are often localized in pigment granules within cells, such as those in the ommatidia of insect eyes, where they function as screening pigments to modulate the amount of light reaching the visual pigments. nih.gov The specific complement of pteridine pigments and their concentrations determine the final coloration. For instance, mutations in the genes encoding the enzymes of the pteridine biosynthetic pathway can lead to altered eye colors in Drosophila. nih.gov

The involvement of 4(1H)-Pteridinone, 6-methyl- in these pigmentation pathways is suggested by its structural relationship to key intermediates and pigments. Xanthopterin, a core component of these pathways, is 2-amino-4,6-dihydroxypteridine. The 6-methyl derivative would be a closely related analogue. While direct studies on the specific role of 6-methylpterin in pigmentation are less common, the general metabolic pathways of pteridines in insects are well-established.

| Pigment | Color | Organism(s) |

| Drosopterins | Red | Drosophila melanogaster (fruit fly) |

| Sepiapterin | Yellow | Drosophila melanogaster, Armadillidium vulgare (woodlouse), Danio rerio (zebrafish) nih.gov |

| Xanthopterin | Yellow | Vespa vulgaris (common wasp), butterflies |

Pterin Function in Bacterial Metabolism and Regulation

Pterins play a diverse and critical role in bacterial metabolism and regulation, acting primarily as cofactors for a wide range of enzymes. mdpi.com The most well-studied bacterial pterin is molybdopterin, which complexes with molybdenum to form the molybdenum cofactor (Moco). Moco is essential for the function of molybdoenzymes that are involved in fundamental metabolic processes, including nitrate (B79036) reduction, sulfite (B76179) oxidation, and the metabolism of various carbon, nitrogen, and sulfur compounds. mdpi.com

Beyond their role in molybdoenzymes, other pterin derivatives are also crucial for bacterial physiology. In some bacteria, pterin cofactors are involved in aromatic amino acid metabolism, similar to their function in eukaryotes. mdpi.com For example, some bacteria possess pterin-dependent phenylalanine hydroxylase. mdpi.com

In addition to their role as enzymatic cofactors, there is growing evidence that pterins function as signaling molecules in bacteria, regulating complex behaviors. mdpi.com For instance, in Agrobacterium tumefaciens, a pterin-mediated signaling pathway has been identified that controls surface attachment and biofilm formation. nih.gov This pathway involves a pteridine reductase (PruA) and a putative pterin-binding protein (PruR). nih.gov

While the specific roles of 4(1H)-Pteridinone, 6-methyl- in these processes have not been extensively studied, the widespread importance of pterin compounds in bacterial metabolism suggests that this and other pterin derivatives are likely to have significant, though as yet uncharacterized, functions in a variety of bacterial species.

Interplay with Cyclic Nucleotide Metabolism in Bacteria

Recent research has uncovered a fascinating interplay between pterin metabolism and cyclic nucleotide signaling in bacteria, highlighting a novel regulatory role for pteridine compounds. mdpi.com In bacteria, cyclic dinucleotide second messengers, such as cyclic-di-GMP (c-di-GMP), are key regulators of a wide range of cellular processes, including motility, biofilm formation, and virulence.

A notable example of this interplay is found in the plant pathogen Agrobacterium tumefaciens. In this bacterium, a pterin-dependent signaling pathway directly modulates the intracellular concentration of c-di-GMP. nih.gov This pathway involves a dual-function enzyme, DcpA, which can both synthesize (diguanylate cyclase activity) and degrade (phosphodiesterase activity) c-di-GMP. nih.gov The switch between these two activities is controlled by a pterin-mediated signal. mdpi.com

The signaling cascade is thought to begin with the synthesis of a specific pterin by the pteridine reductase PruA. nih.gov This pterin is then proposed to bind to a periplasmic protein, PruR, which in turn interacts with the sensory domain of DcpA, thereby controlling its enzymatic activity and, consequently, the intracellular levels of c-di-GMP. nih.govmdpi.com This regulatory mechanism allows the bacterium to alter its behavior, such as transitioning from a motile to a sessile, biofilm-forming state, in response to signals that may be related to the presence of specific pterins in its environment. nih.gov

While the exact structure of the signaling pterin in this pathway has not been definitively identified as 4(1H)-Pteridinone, 6-methyl-, this discovery opens up the possibility that various pterin derivatives could function as signaling molecules that interface with cyclic nucleotide-based regulatory networks in a wide range of bacteria.

Roles in UV Protection (e.g., Cyanobacteria)

Pteridine compounds have been identified as having a significant role in protecting organisms, particularly cyanobacteria, from the damaging effects of ultraviolet (UV) radiation. mdpi.com Cyanobacteria produce a variety of pteridine glycosides, such as biopterin (B10759762) glucoside and cyanopterin, in high concentrations. mdpi.com These compounds are thought to function as UV-A screening compounds, absorbing harmful radiation and dissipating the energy. mdpi.com

Exposure to UV-A radiation has been shown to induce the synthesis and accumulation of these pterin derivatives in some cyanobacteria. mdpi.com For example, in the marine cyanobacterium Oscillatoria sp., UV-A illumination leads to a rapid and massive accumulation of a biopterin glucoside, which is believed to act as a protective agent. mdpi.com

In addition to their role as passive UV screens, pterins are also implicated in the photosensory pathways that allow cyanobacteria to respond to UV and blue light. nih.govoup.com They may act as chromophores in photoreceptor proteins, enabling the organism to sense the light environment and initiate appropriate responses, such as phototaxis (movement towards or away from a light source). nih.govtechnologynetworks.com For instance, cyanopterin is thought to be a chromophore in a putative UV/blue light photoreceptor in Synechocystis sp. PCC 6803, influencing its phototactic behavior. nih.gov

While the specific contribution of 4(1H)-Pteridinone, 6-methyl- to UV protection in cyanobacteria has not been explicitly detailed, the established role of closely related pterins in absorbing UV-A radiation and participating in photosensory transduction suggests that it could potentially have a similar function. The general ability of pteridine compounds to absorb light in the UV-A range makes them well-suited for a photoprotective role in organisms exposed to high levels of solar radiation.

| Compound Family | Function in UV Protection | Organism(s) |

| Pteridine Glycosides (e.g., Biopterin glucoside, Cyanopterin) | UV-A screening, Photoreceptor chromophore | Cyanobacteria (Oscillatoria sp., Synechocystis sp.) |

| Mycosporine-like Amino Acids (MAAs) | UV screening | Cyanobacteria, Algae |

| Scytonemin | UV screening | Cyanobacteria |

Modulation of Key Biological Pathways by Pteridinone Derivatives

Derivatives of the 4(1H)-Pteridinone scaffold have emerged as a significant area of interest in biochemical and biological research, particularly for their capacity to modulate key pathways involved in cancer progression. These compounds have demonstrated inhibitory activity against several critical therapeutic targets, leading to potent antiproliferative effects in various cancer models. Research has focused on their roles as inhibitors of specific enzymes and transporters, which in turn triggers cellular responses such as cell cycle arrest and apoptosis.

Polo-like Kinase (PLK) Inhibition and Related Cellular Responses

Polo-like kinase 1 (PLK1) is a serine-threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation, spindle formation, and cytokinesis. nih.gov Its overexpression is a common feature in many human cancers and is often associated with a poor prognosis, making it an attractive target for anticancer drug development. frontiersin.orgnih.gov Pteridinone derivatives have been identified as potent inhibitors of PLK1.

For instance, BI2536, a derivative of the dihydropteridinone series, is a potent and selective inhibitor of PLK1 that acts by competing with ATP in the enzyme's catalytic domain. frontiersin.orgresearchgate.net Inhibition of PLK1 by these compounds disrupts normal mitotic progression, leading to a variety of cellular responses. A primary response is cell cycle arrest, typically in the G2/M phase, as the cell's machinery detects mitotic errors and halts division. frontiersin.orgrsc.org This arrest is often followed by the induction of apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org

Recent research has focused on developing pteridinone derivatives that act as dual inhibitors, targeting both PLK1 and other cancer-related proteins like the Bromodomain-containing protein 4 (BRD4). rsc.orgrsc.orgnih.gov

One such compound, B2 , was identified as a potent dual inhibitor with an IC₅₀ of 6.3 nM for PLK1 and 179 nM for BRD4. This compound induced G2 phase arrest in HCT116 cells and led to apoptosis. rsc.org

Another promising compound, III₄ , also a dual PLK1/BRD4 inhibitor, showed significant antiproliferative effects on four different cancer cell lines, with IC₅₀ values ranging from 1.27 μM to 4.06 μM. rsc.org It was found to arrest the cell cycle in the S phase and induce apoptosis. rsc.org

Similarly, the dihydropteridone derivative SC10 exhibited excellent dual inhibitory activity (PLK1 IC₅₀ = 0.3 nM; BRD4 IC₅₀ = 60.8 nM) and induced S phase arrest and apoptosis in MV4-11 cells. nih.gov

These findings underscore the therapeutic potential of pteridinone-based PLK1 inhibitors, which trigger mitotic catastrophe and subsequent cell death in cancer cells. frontiersin.org

| Compound | Target(s) | PLK1 IC₅₀ | BRD4 IC₅₀ | Cellular Response | Reference |

|---|---|---|---|---|---|

| B2 | PLK1/BRD4 | 6.3 nM | 179 nM | G2 phase arrest, Apoptosis | rsc.org |

| III₄ | PLK1/BRD4 | - | - | S phase arrest, Apoptosis | rsc.org |

| SC10 | PLK1/BRD4 | 0.3 nM | 60.8 nM | S phase arrest, Apoptosis | nih.gov |

Monocarboxylate Transporter 1 (MCT1) Inhibition

Monocarboxylate Transporter 1 (MCT1) is a proton-coupled transmembrane protein responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. nih.govfrontiersin.org In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactic acid. MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and enabling the high glycolytic rate necessary for tumor growth. nih.govfrontiersin.org Therefore, inhibiting MCT1 is a promising strategy for cancer therapy.

Novel substituted pteridinone derivatives have been synthesized and identified as potent and specific inhibitors of MCT1. nih.govacs.orgresearchgate.net The activity of these compounds is typically confirmed using a ¹⁴C-lactate transport assay to directly measure the inhibition of lactate transport, and their potency against cancer cells is established using proliferation assays like the MTT assay. nih.govnih.gov

Structure-activity relationship (SAR) studies have led to the development of pteridinones that impair the proliferation of MCT1-expressing cancer cells, such as Raji Burkitt lymphoma cells, at submicromolar doses. nih.govacs.org Raji lymphoma cells are particularly dependent on MCT1 for survival, making them a suitable model for screening MCT1 inhibitors. nih.gov Research has identified several pteridinone derivatives with substantial anticancer activity against these cells, with the most potent compounds showing EC₅₀ values in the nanomolar range. nih.govacs.orgresearchgate.net These compounds have been shown to selectively inhibit MCT1 over other transporters like MCT4, indicating a specific mode of action. acs.org

| Compound Class | Assay | Potency (EC₅₀) | Reference |

|---|---|---|---|

| Substituted Pteridinones | MTT Proliferation Assay | 37–150 nM | nih.govresearchgate.netnih.gov |

Other Enzyme Inhibition Profiles

The versatile pteridine scaffold has been explored for its inhibitory activity against a range of other enzymes implicated in disease.

Xanthine (B1682287) Oxidase Inhibition : Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to conditions like gout. wikipedia.org Several pterin derivatives have been investigated for their effect on xanthine oxidase. Studies have shown that compounds such as neopterin (B1670844), biopterin, and xanthopterin can suppress urate formation by inhibiting this enzyme. nih.gov For example, 200 μM of neopterin or biopterin was found to suppress urate formation by up to 90%. nih.gov Another derivative, 6-formylpterin, has also been identified as a xanthine oxidase inhibitor. nih.gov These findings suggest that the pteridinone core structure is a viable scaffold for developing xanthine oxidase inhibitors.

Other Kinase Inhibition : Beyond PLK1, pteridine-based derivatives have been designed and synthesized to act as dual inhibitors for other kinases involved in cancer cell proliferation and survival. Researchers have developed pteridine compounds that show promising dual inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are critical components of signaling pathways that drive tumor growth. researchgate.netnih.govnih.gov

Mechanisms of Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of pteridinone derivatives stems from their ability to induce specific cellular events that compromise cancer cell viability and metastatic potential.

Mitochondrial Membrane Potential : A key mechanism underlying the apoptotic effects of these compounds is the disruption of mitochondrial function. A critical event in the intrinsic pathway of apoptosis is the depolarization of the mitochondrial membrane potential (MMP). uniba.itmdpi.com Studies on pteridinone derivatives, such as the dual PLK1/BRD4 inhibitors B2 and III₄, have shown that these compounds induce a significant decrease in the MMP in cancer cells. rsc.orgrsc.org This loss of membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing cell death. uniba.it

Tumor Cell Migration : The spread of cancer through metastasis is a major cause of mortality. A crucial step in this process is tumor cell migration and invasion. nih.govplos.org Research has demonstrated that certain pteridinone derivatives can effectively suppress the migration of tumor cells. rsc.org For example, compound III₄ was shown to inhibit the migratory capabilities of HCT-116 cancer cells. rsc.org This inhibition of cell motility is another important facet of their anticancer activity, suggesting a potential role in preventing or reducing metastasis.

| Compound | Cancer Cell Line | Mechanism | Reference |

|---|---|---|---|

| B2 | HCT116 | Decrease in mitochondrial membrane potential, Apoptosis | rsc.org |

| III₄ | HCT116 | Decrease in mitochondrial membrane potential, Apoptosis, Suppression of tumor cell migration | rsc.org |

Analytical and Spectroscopic Characterization Techniques in Pteridinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-methyl-4(1H)-pteridinone. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular framework can be constructed. researchgate.netorganicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons attached to aromatic rings will resonate at different frequencies than those on a methyl group. libretexts.org The number of signals corresponds to the number of chemically non-equivalent protons in the molecule. researchgate.net Furthermore, the splitting of these signals (multiplicity) arises from spin-spin coupling between neighboring protons, revealing connectivity information. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives rise to a distinct signal. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive structural assignments. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. ipb.pt

Table 1: Representative NMR Data for Pteridinone Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~2.4 | s | - | CH₃ |

| ¹H | ~8.0 | s | - | H-7 |

| ¹H | ~8.5 | s | - | H-2 |

| ¹³C | ~21 | - | - | CH₃ |

| ¹³C | ~150-160 | - | - | C=O |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scienceready.com.au In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). scienceready.com.au High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

Table 2: Expected Mass Spectrometry Data for 6-Methyl-4(1H)-pteridinone

| Ion | m/z (Expected) | Description |

| [M]+ | 148.0541 | Molecular Ion |

| [M-CH₃]+ | 133.0305 | Loss of a methyl group |

| [M-CO]+ | 120.0592 | Loss of carbon monoxide |

Note: The fragmentation pattern can be influenced by the ionization method used. gbiosciences.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mrclab.com This technique is used to study the electronic transitions within a molecule and to determine the concentration of a substance in solution. ubbcluj.rodergipark.org.tr The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. hnue.edu.vn The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure. mrclab.com

For pteridinone derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions of the heterocyclic ring system and the carbonyl group. elte.hu The position and intensity of these bands can be influenced by the solvent and the presence of substituents. hnue.edu.vn

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of the concentration of 6-methyl-4(1H)-pteridinone by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration. ubbcluj.rolibretexts.org

Table 3: Typical UV-Vis Absorption Data for Pteridinone Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~230, ~340 | ~15,000, ~7,000 | π → π, n → π |

| Water (pH 7) | ~225, ~335 | ~14,000, ~6,500 | π → π, n → π |

Note: Molar absorptivity values are approximate and can vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. mdpi.com These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. mdpi.com

The FTIR spectrum of 6-methyl-4(1H)-pteridinone is expected to show characteristic absorption bands for the various functional groups present in its structure. For example, the C=O stretching vibration of the pteridinone ring typically appears as a strong band in the region of 1650-1700 cm⁻¹. libretexts.org The N-H stretching vibration of the amide group will be observed as a broader band around 3200-3400 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl group and the aromatic ring will appear in the range of 2850-3100 cm⁻¹. libretexts.org The presence and position of these bands provide strong evidence for the structure of the compound. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for 6-Methyl-4(1H)-pteridinone

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3200-3400 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (methyl) | Stretch | 2850-2960 | Medium |

| C=O (amide) | Stretch | 1650-1700 | Strong |

| C=N | Stretch | 1600-1650 | Medium |

| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The diffraction pattern arises from the scattering of X-rays by the electrons in the crystal lattice. nih.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be determined. nih.gov The crystal structure of 6-methyl-4(1H)-pteridinone would reveal the planarity of the pteridinone ring system and the orientation of the methyl group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or natural sources. nih.gov Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods in pteridinone research.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for preliminary purity assessment. merckmillipore.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The different components of the mixture will travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz In LC-MS, the sample is first separated by an LC column, and the eluting components are then introduced into the mass spectrometer for detection and identification. atlantis-press.com This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the quantification of trace amounts of compounds. nih.govlcms.cz LC-MS is widely used for purity assessment and for the isolation and purification of pteridinone derivatives. mdpi.com

Fluorescence Spectroscopy for Photophysical Studies and Biomarker Detection

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and dynamics of fluorescent molecules. researchgate.net Pterin (B48896) derivatives, including 6-methyl-4(1H)-pteridinone, are known to exhibit fluorescence, which is the emission of light following absorption of a photon. researchgate.netmdpi.com

In fluorescence spectroscopy, the sample is excited with light of a specific wavelength, and the emitted fluorescence is detected at a longer wavelength. The fluorescence spectrum, which is a plot of fluorescence intensity versus wavelength, is characteristic of the fluorophore. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are important photophysical parameters that can be determined from fluorescence measurements. nih.gov These properties are sensitive to the local environment, making fluorescent pteridinones useful as probes and potential biomarkers. mdpi.com

Table 5: Representative Fluorescence Data for Pterin Derivatives

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Water (pH 7) | ~340 | ~450 | ~0.1 |

| Ethanol | ~345 | ~440 | ~0.15 |

Note: Fluorescence properties are highly dependent on the specific pterin derivative and the experimental conditions. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Variation of Substituents on the Pteridinone Core and its Effects on Biological Activity

Structure-activity relationship (SAR) studies on the pteridinone core have revealed that modifications at various positions significantly influence the biological profile of the resulting derivatives. researchgate.net The pteridine (B1203161) scaffold is a key component in many natural products and has been extensively used in drug discovery. acs.orgnih.gov

Variations are often explored in several key regions of the pteridinone core:

Position 2: The introduction of different groups at this position can modulate activity. For instance, in a series of dihydropteridin-6(5H)-one derivatives, a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position resulted in the greatest antiproliferative activities. researchgate.net

Position 4: Substituents at the 4-position have a critical impact on the chemical reactivity and biological interactions of the molecule. For example, the presence of amino groups can enhance selectivity for certain targets, such as Toll-like receptor 7 (TLR7), leading to a reduction in TNF-α induction while maintaining IFN-α activity. In other derivatives, a benzyloxy group at the 4-position is a feature of compounds studied for various pharmacological activities. ontosight.ai Methyl groups at this position have been shown to facilitate the reduction of the pteridinone ring, whereas oxygen-containing substituents like hydroxyl or methoxy (B1213986) can inhibit this reaction.

Position 7: Fusing other rings to the pteridinone core, such as a triazole or tetrazole ring at the 7-amino position, has led to the development of potent antitumor agents. researchgate.net In a series of 7-amino- researchgate.netmdpi.comtriazolo[4,3-f]pteridinone derivatives, variations in the terminal aniline (B41778) group attached to the core were explored to optimize anticancer activity. researchgate.net

Saturation of the Pyrazine (B50134) Ring: Reducing the C5-C6 double bond to create dihydropteridinones enhances the conformational flexibility of the molecule, which can impact target binding.

These systematic variations allow for the fine-tuning of the molecule's properties to achieve desired therapeutic effects, such as improved potency and selectivity. acs.org The development of efficient synthetic methods, including solid-phase synthesis, has been crucial for generating libraries of these analogs for comprehensive SAR studies. nih.govmdpi.com

Impact of 6-Methyl Group Modifications on Binding Affinity and Efficacy

The substituent at the C-6 position of the pteridinone ring plays a pivotal role in determining the molecule's interaction with its biological targets. Modifications of the archetypal 6-methyl group have led to significant changes in binding affinity and efficacy.

Replacing the 6-methyl group with a larger aromatic substituent, such as a phenyl group , has been shown to improve binding affinity for certain kinases. This enhancement is often attributed to favorable π-π stacking interactions with aromatic residues, like phenylalanine, within the ATP-binding pocket of the kinase. For example, 6-phenyl substitution in some pteridinone derivatives improved Polo-like kinase 1 (PLK1) binding affinity by a factor of ten compared to unsubstituted analogs.

Alkyl substituents at C-6 other than methyl, such as ethyl or cyclohexyl groups , also influence the compound's properties. These larger alkyl groups can undergo autoxidation to form 6-carbonyl derivatives. The introduction of a bromomethyl group (-CH₂Br) at this position creates a highly reactive electrophilic center, making the compound a versatile intermediate for synthesizing other derivatives through nucleophilic substitution.

In the context of monocarboxylate transporter 1 (MCT1) inhibitors, SAR studies on pteridine dione (B5365651) scaffolds revealed that side chains at the C-6 position bearing a hydroxyl group are crucial for potent inhibition. acs.orgnih.gov The length of the tether connecting the hydroxyl group to the pteridinone core is also important; a five-atom tether was found to be optimal in one series of compounds. acs.org

The following table summarizes the effects of various substituents at the 6-position on the properties and activities of pteridinone derivatives.

| Substituent at C-6 | Effect on Properties/Activity | Example Target/Application | Reference |

| Methyl (-CH₃) | Increases hydrophobicity, reduces solubility. Can fit into specific small pockets in kinase binding sites. | PI3K/mTOR inhibitors | oncotarget.com |

| Phenyl (-C₆H₅) | Enhances π-π stacking interactions, improving binding affinity. | PLK1 inhibitors | |

| Bromomethyl (-CH₂Br) | Acts as a reactive electrophile for further synthesis. | Synthetic intermediate | |

| Hydroxylated Alkyl Chains | Essential for potent inhibition in certain scaffolds. | MCT1 inhibitors | acs.orgnih.gov |

| Ethyl/Cyclohexyl | Can undergo autoxidation to form carbonyl derivatives. | General pteridinone chemistry |

These findings highlight that strategic modification of the 6-methyl group is a powerful tool for optimizing the pharmacological profile of pteridinone-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. svuonline.org For pteridinone derivatives, 3D-QSAR studies, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for inhibiting targets like Polo-like kinase 1 (PLK1). mdpi.comresearchgate.netnih.gov

In one such study, 3D-QSAR models were developed for a series of 28 novel pteridinone derivatives as PLK1 inhibitors. mdpi.comnih.gov The dataset was divided into a training set to build the models and a test set to validate their predictive power. svuonline.org The statistical results of the developed models are summarized below.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimation) | F-value | R²_pred (Predictive R² for test set) | Reference |

| CoMFA | 0.67 | 0.992 | Not Reported | Not Reported | 0.683 | mdpi.comnih.gov |

| CoMSIA/SHE | 0.69 | 0.974 | Not Reported | Not Reported | 0.758 | mdpi.comnih.gov |

| CoMSIA/SEAH | 0.66 | 0.975 | Not Reported | Not Reported | 0.767 | mdpi.comnih.gov |

A QSAR model is generally considered robust and predictive if the q² value is greater than 0.5 and the R²_pred value is greater than 0.6. mdpi.com

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of how different physicochemical fields around the molecule influence biological activity:

Steric Fields: The models indicated that bulky substituents in certain regions, such as the para-position of a benzene (B151609) ring attached to the core, could increase inhibitory activity. mdpi.com

Electrostatic Fields: These maps highlighted areas where electropositive or electronegative groups would be favorable for activity. mdpi.com

Hydrophobic and H-bond Acceptor Fields: The analysis revealed that specific hydrophobic and hydrogen-bond accepting features are key for potent inhibition. mdpi.comresearchgate.net For example, hydrophobic substituents at the 6-position were found to enhance potency.

These QSAR studies provide valuable insights that guide the rational design of new, more potent pteridinone-based inhibitors by predicting the activity of novel structures before their synthesis. svuonline.orgaaup.edu

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target, elucidating the specific interactions that stabilize the complex. mdpi.com For pteridinone derivatives, docking studies have been crucial in understanding their mechanism of action as enzyme inhibitors, particularly against targets like Polo-like kinase 1 (PLK1). mdpi.comnih.gov

Studies involving the docking of pteridinone derivatives into the active site of the PLK1 protein (PDB code: 2RKU) have identified key amino acid residues responsible for binding. mdpi.comnih.gov The most active compounds in a series were shown to form strong interactions with the receptor, leading to a stable ligand-protein complex. mdpi.com

The primary interactions observed between pteridinone inhibitors and the PLK1 active site include:

Hydrogen Bonding: The core pteridinone structure often forms critical hydrogen bonds with backbone atoms of the hinge region of the kinase, a common feature for ATP-competitive inhibitors.

Hydrophobic Interactions: The substituted parts of the pteridinone scaffold engage in hydrophobic interactions with non-polar residues in the binding pocket.

π-π Stacking: Aromatic rings on the pteridinone derivative can form stacking interactions with aromatic residues in the protein.

A molecular docking analysis of a series of pteridinone derivatives identified several key residues in the PLK1 active site that are crucial for binding. mdpi.comnih.gov

| Interacting Residue in PLK1 | Type of Residue | Potential Interaction Type | Reference |

| R136 (Arginine) | Positively Charged, Polar | Hydrogen Bonding, Electrostatic | mdpi.comnih.gov |

| R57 (Arginine) | Positively Charged, Polar | Hydrogen Bonding, Electrostatic | mdpi.comnih.gov |

| Y133 (Tyrosine) | Aromatic, Polar | Hydrogen Bonding, π-π Stacking | mdpi.comnih.gov |

| L69 (Leucine) | Aliphatic, Non-polar | Hydrophobic | mdpi.comnih.gov |

| L82 (Leucine) | Aliphatic, Non-polar | Hydrophobic | mdpi.comnih.gov |

| Y139 (Tyrosine) | Aromatic, Polar | Hydrogen Bonding, π-π Stacking | mdpi.comnih.gov |

These detailed interaction analyses, often corroborated by molecular dynamics simulations to assess the stability of the predicted binding modes, provide a rational basis for the observed structure-activity relationships. mdpi.comresearchgate.net Understanding these specific ligand-protein contacts is essential for the structure-based design of more potent and selective pteridinone-based inhibitors. nih.govnih.gov

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and molecular dynamics (MD) simulations serve as powerful tools for investigating the conformational landscape and intermolecular interactions of 6-methylpterin. While extensive MD simulations specifically for 6-methyl-4(1H)-pteridinone are not widely documented in the provided context, the principles and applications of these techniques to related pterin (B48896) compounds can be extrapolated. For instance, MD simulations have been successfully employed to study the conformational flexibility of other pterin derivatives, such as 5,6,7,8-tetrahydrobiopterin. These studies have revealed that the stability of different conformations, such as axial versus equatorial, is influenced by intramolecular hydrogen bonding. mdpi.com

In a broader context, MD simulations are utilized to understand the dynamic behavior of pteridinone derivatives in biological systems. For example, simulations of novel pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1) have been conducted to analyze the stability and interactions of these ligands within the active site of the protein. mdpi.com Such studies provide valuable information on the molecular recognition processes that govern the biological activity of these compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively applied to study the electronic structure and reactivity of 6-methylpterin and related compounds. mdpi.comnih.govnih.gov These calculations offer a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's chemical behavior.

DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to analyze the low-energy tautomers of 6-methylpterin. mdpi.comnih.gov Tautomer analysis is critical as the relative stability of different tautomeric forms can significantly influence the compound's reactivity and biological function. mdpi.comnih.gov These studies have also provided insights into the electronic structure and electrostatic mapping, which are valuable for understanding its biological activity. mdpi.comnih.gov

Furthermore, DFT has been used to investigate the methylation of 6-methylpterin, revealing that the N-methylated isomer is energetically more stable than the O-methylated form. nih.gov Such calculations are essential for predicting the outcomes of chemical reactions and understanding the factors that control regioselectivity. The reactivity of 6-methylpterin has also been explored through DFT calculations in the context of its oxidation, shedding light on the mechanisms of its antioxidant properties. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods are also capable of predicting various spectroscopic properties of molecules from first principles, providing a powerful tool for interpreting experimental spectra. For pterin derivatives, computational studies have been used to predict phosphorescence wavelengths. mdpi.com This is achieved by calculating the adiabatic energy difference between the optimized ground state and the first triplet state (T1). mdpi.com

The application of DFT has also been demonstrated in predicting the vibrational spectra (FTIR and Raman) of molecules with similar structural motifs, such as 6-methyl 1,2,3,4-tetrahydroquinoline. researchgate.netnih.gov By performing full structure optimization and force field calculations, researchers can achieve close agreement between observed and calculated vibrational frequencies. researchgate.netnih.gov This approach allows for a detailed assignment of vibrational modes and a deeper understanding of the molecular structure.

Computational Studies on Pterin Redox Chemistry

The redox chemistry of pterins is fundamental to their biological roles, and computational studies have provided significant insights into these processes. nih.govrsc.org DFT calculations have been instrumental in exploring the oxidation reactions of 6-methylpterin. nih.gov These studies have investigated the role of tautomerization in the oxidation process and have suggested that oxidation occurs via a single electron transfer mechanism. nih.govmdpi.com

Computational approaches have been used to understand the various redox species generated from pterins. rsc.org These studies have helped to elucidate the reaction schemes that connect the different oxidation states of these molecules. nih.gov For instance, the reversible oxidation of a tetrahydropterin (B86495) to an unstable quinonoid dihydropterin, followed by rearrangement to the more stable 7,8-dihydropterin, is a key feature of pterin redox chemistry that can be investigated computationally. nih.gov A joint theoretical-experimental study on various dihydropterins, including 7,8-dihydro-6-methylpterin, has shown a correlation between the rate of hydroxyl radical formation and the oxidation potential of the pterins, highlighting the predictive power of computational chemistry in understanding redox behavior. mdpi.com

Future Research Directions and Unexplored Avenues

Exploration of Novel and Efficient Synthetic Routes to 6-Methylpteridinone Scaffolds

The development of fast and efficient synthetic methodologies is crucial for generating diverse libraries of 6-methylpteridinone analogues. researchgate.netmdpi.com Such libraries are essential for comprehensive structure-activity relationship (SAR) studies, which aim to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. researchgate.netmdpi.com

Future research will likely focus on solid-phase synthesis approaches, which have already proven effective in preparing a variety of substituted dihydropteridinones. mdpi.com This technique, utilizing versatile building blocks like 4,6-dichloro-5-nitropyrimidine (B16160), allows for the rapid generation of numerous derivatives. mdpi.com Further refinement of these methods will be instrumental in exploring the vast chemical space around the 6-methylpteridinone core. Efforts to devise new synthetic strategies will also be critical for accessing previously unexplored substituted pteridinone scaffolds, enabling a more thorough investigation of their biological potential. nih.gov

Design and Synthesis of Advanced Pteridinone Analogues with Tailored Research Applications

Building upon efficient synthetic platforms, the rational design and synthesis of advanced pteridinone analogues with specific biological targets in mind represents a significant frontier. The pteridinone scaffold has been widely utilized in drug discovery, leading to the development of potent inhibitors for various kinases and other enzymes. nih.gov

Future efforts will likely involve the creation of novel derivatives with tailored functionalities. For instance, the synthesis of pteridinone derivatives bearing hydrazone or sulfonyl moieties has yielded potent inhibitors of Polo-like kinase 1 (PLK1) and dual inhibitors of PLK1 and BRD4, respectively. researchgate.netrsc.orgnih.gov These findings provide a strong rationale for the continued design of analogues with modified side chains and substituents to enhance potency and selectivity. The introduction of different alkyl, aryl, and heterocyclic groups at various positions on the pteridinone ring will be explored to probe their interactions with target proteins. nih.gov

Table 1: Examples of Pteridinone Analogues and their Research Applications

| Compound Class | Target(s) | Research Application |

| Pteridinone-hydrazone derivatives | PLK1 | Anticancer agent development researchgate.netnih.gov |

| Pteridinone-sulfonyl derivatives | PLK1, BRD4 | Dual-target anticancer therapy rsc.org |

| Substituted pteridine (B1203161) diones/triones | MCT1 | Cancer therapy, targeting tumor metabolism nih.gov |

| 2-(alkylthio)pteridin-4(3H)-ones | PI3K-C2α | Selective kinase inhibition nih.gov |

This table is based on data from existing research and is intended to be illustrative of the types of analogues being developed.

Mechanistic Elucidation of Pteridinone-Mediated Biological Processes at the Molecular Level

A deeper understanding of how pteridinone derivatives exert their biological effects at the molecular level is paramount for their rational development as therapeutic agents or research tools. While many studies have identified the biological activities of these compounds, the precise mechanisms of action often remain to be fully elucidated. nih.govchemrxiv.org

Future research will employ a combination of experimental and computational approaches to unravel these mechanisms. For example, further studies on potent compounds have revealed their ability to induce apoptosis and cell cycle arrest in cancer cells. rsc.orgnih.gov Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of pteridinone inhibitors with their target proteins, such as PLK1. mdpi.com These computational studies can help identify key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. mdpi.com Investigating the broader impact of these compounds on cellular signaling pathways will also be a key area of focus.

Application of Advanced Analytical Techniques for In Situ Monitoring of Pteridinone Transformations

The development and application of advanced analytical techniques will be instrumental in studying the behavior of pteridinones in complex biological environments. Techniques that allow for the in situ monitoring of their transformations and interactions with biological macromolecules in real-time will provide unprecedented insights.

Future research could involve the use of sophisticated spectroscopic and imaging techniques to track the localization and metabolic fate of pteridinone derivatives within cells. High-resolution mass spectrometry (HRMS) is already a crucial tool for the characterization of synthesized analogues. mdpi.com Further advancements in analytical methods will enable a more dynamic and detailed understanding of how these compounds function within a living system.

Investigation of Pteridinones in Emerging Biological Systems and Pathways

While much of the research on pteridinones has focused on their anticancer properties, their structural versatility suggests potential applications in a broader range of biological systems and pathways. ontosight.aiontosight.ai The pteridine core is present in many natural products and cofactors, highlighting its inherent biological relevance. nih.govmdpi.com

Future investigations will likely explore the effects of 6-methylpteridinone and its derivatives on emerging therapeutic targets and in the context of different diseases. For example, the role of pteridines in the metabolism of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for nitric oxide synthases and other enzymes, suggests potential applications in cardiovascular and neurological disorders. ontosight.ai Furthermore, the exploration of pteridinone derivatives as modulators of novel biological pathways could uncover new therapeutic opportunities and expand our fundamental understanding of cellular function. ontosight.ai

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-4(1H)-pteridinone, and what are the critical reaction parameters?

- Methodological Answer : A standard approach involves Mitsunobu reactions, where triphenylphosphine and diethyl azodicarboxylate in anhydrous tetrahydrofuran (THF) facilitate substitutions. For example, bromo derivatives can be synthesized by reacting precursors with methanol under controlled stoichiometry and reaction times (3 hours at room temperature) . Optimization of solvent purity, reagent ratios, and inert atmospheric conditions is critical to achieving high yields.

Q. How can spectroscopic techniques validate the structural integrity of 6-methyl-4(1H)-pteridinone derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. HRMS confirms molecular weight (e.g., molecular ion peak at m/z 162 for C₇H₆N₄O) , while ¹H/¹³C NMR identifies substituent positions. Comparative analysis with spectral databases like the EPA/NIH Mass Spectral Data Base ensures accuracy .

Q. What are the foundational physicochemical properties of 6-methyl-4(1H)-pteridinone, and how are they experimentally determined?

- Methodological Answer : Key properties include solubility (assessed via saturation shake-flask method in DMSO or water), pKa (via potentiometric titration), and thermal stability (differential scanning calorimetry). Molecular weight and fragmentation patterns are cross-validated using EPA/NIH spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 6-methyl-4(1H)-pteridinone derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, dosage). A systematic approach includes:

- Standardized bioassays : Replicate experiments under controlled conditions (e.g., MTT assays in HT-29 colon cancer cells).

- Meta-analysis : Compare substituent effects (e.g., amino or halogen groups) on cytotoxicity .

- Validation : Use orthogonal techniques like flow cytometry to confirm apoptosis mechanisms .

Q. What structure-activity relationship (SAR) insights guide the design of 6-methyl-4(1H)-pteridinone derivatives with enhanced antitumor potency?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., amino at position 2) enhances DNA intercalation, as shown in 7-amino-triazolo-pteridinone derivatives . Molecular docking (e.g., with AutoDock Vina) identifies binding interactions with targets like topoisomerase II. Substituent steric effects are quantified using CoMFA/CoMSIA models .

Q. Which computational tools are recommended for predicting ADMET properties of novel 6-methyl-4(1H)-pteridinone analogs?